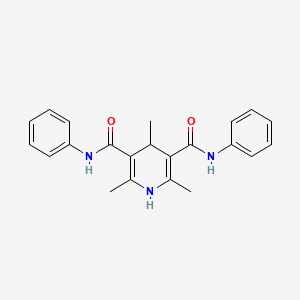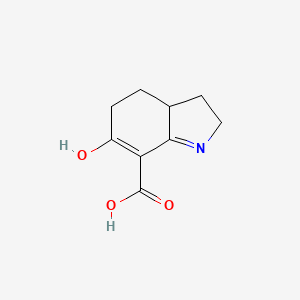
6-Oxo-2,3,3a,4,5,6-hexahydro-1H-indole-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Oxo-2,3,3a,4,5,6-hexahydro-1H-indole-7-carboxylic acid is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes a hexahydroindole ring system with a carboxylic acid group at the 7th position and a keto group at the 6th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-2,3,3a,4,5,6-hexahydro-1H-indole-7-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 5-arylfurfurilamines with maleic anhydride, leading to the formation of 6-aryl-3a,6-epoxyisoindole-7-carboxylic acids . Another method includes the reduction, acylation, and cyclization steps, resulting in an overall yield of 42% .
Industrial Production Methods
Industrial production of this compound typically involves multi-step synthesis processes that ensure high purity and yield. The use of catalytic amounts of sulfuric acid during esterification reactions is a common practice .
Chemical Reactions Analysis
Types of Reactions
6-Oxo-2,3,3a,4,5,6-hexahydro-1H-indole-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide in carbon tetrachloride.
Reduction: Reduction reactions often involve the use of hydrogen gas or metal hydrides.
Substitution: Substitution reactions can occur at the indole ring, particularly at the 3rd position.
Common Reagents and Conditions
Oxidation: Manganese dioxide in carbon tetrachloride.
Reduction: Hydrogen gas or metal hydrides.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications .
Scientific Research Applications
6-Oxo-2,3,3a,4,5,6-hexahydro-1H-indole-7-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Oxo-2,3,3a,4,5,6-hexahydro-1H-indole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes like xanthine oxidase, which plays a role in purine metabolism . This inhibition can lead to reduced levels of uric acid, making it a potential therapeutic agent for conditions like gout .
Comparison with Similar Compounds
Similar Compounds
- 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid
- ethyl 6-oxo-2,3,3a,4,5,6-hexahydro-1H-indene-3a-carboxylate
- 6-Hydroxy-3,6,9-trimethyl-2-oxo-2,3,3a,4,5,6,6a,7,9a,9b-décahydroazuléno[4,5-b]furan-4-yle
Uniqueness
6-Oxo-2,3,3a,4,5,6-hexahydro-1H-indole-7-carboxylic acid is unique due to its specific structural features, such as the hexahydroindole ring system and the presence of both a keto and carboxylic acid group
Properties
CAS No. |
59601-32-0 |
|---|---|
Molecular Formula |
C9H11NO3 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
6-hydroxy-3,3a,4,5-tetrahydro-2H-indole-7-carboxylic acid |
InChI |
InChI=1S/C9H11NO3/c11-6-2-1-5-3-4-10-8(5)7(6)9(12)13/h5,11H,1-4H2,(H,12,13) |
InChI Key |
GFGUYHFGMFTIAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C(C2=NCCC21)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


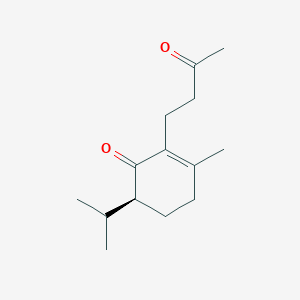
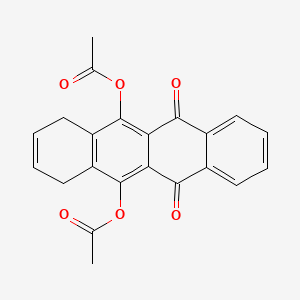
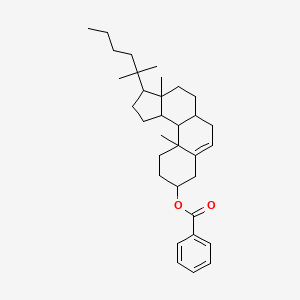

![1-[1-(2,4,6-Trimethylphenyl)hexan-2-yl]-1H-imidazole](/img/structure/B14617261.png)
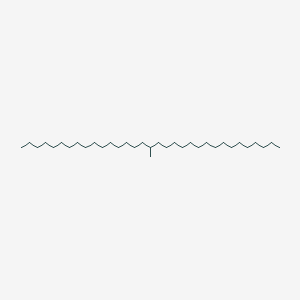
![1H-Isoindole-1,3(2H)-dione, 2-[[(phenylamino)carbonyl]oxy]-](/img/structure/B14617263.png)
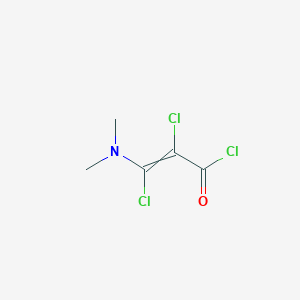
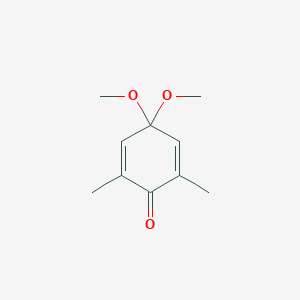
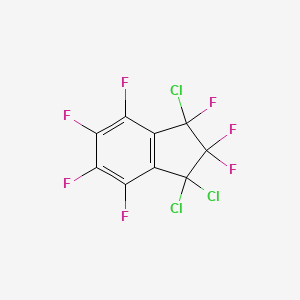
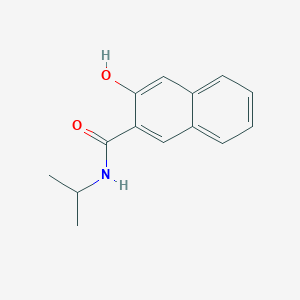
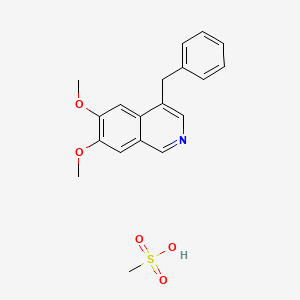
![9-[4-(Methanesulfonyl)phenyl]-9-methyl-9H-fluorene](/img/structure/B14617300.png)
